molecular formula C17H10Cl2N2O B2553769 2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile CAS No. 301193-90-8

2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile

Cat. No.: B2553769
CAS No.: 301193-90-8
M. Wt: 329.18
InChI Key: LZZKBDWJFFXOMN-UHFFFAOYSA-N
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Description

2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile (CAS: 301193-90-8) is a synthetic organic compound with the molecular formula C₁₇H₁₀Cl₂N₂O and a molecular weight of 329.18 g/mol . It features a propanedinitrile backbone substituted with a 2,4-dichlorophenylmethoxy-phenyl group. This structure confers unique electronic and steric properties, making it relevant in materials science and pharmaceutical intermediates. Predicted physical properties include a density of 1.359 g/cm³ and a boiling point of 505.2°C, reflecting its aromatic and electron-withdrawing substituents .

Properties

IUPAC Name

2-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2O/c18-15-4-3-14(17(19)8-15)11-22-16-5-1-12(2-6-16)7-13(9-20)10-21/h1-8H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZKBDWJFFXOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C#N)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile typically involves the reaction of 2,4-dichlorophenol with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile exhibit significant anticancer properties. The presence of the dichlorophenyl group enhances the compound's ability to inhibit cancer cell proliferation. For instance, studies have shown that derivatives of this compound can effectively target various cancer cell lines, leading to reduced viability and increased apoptosis rates in cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-75.71
Compound BHepG26.14

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Notably, derivatives containing the thiazole moiety have demonstrated potent antibacterial effects, making them candidates for further development as antimicrobial agents . The structure-activity relationship (SAR) studies suggest that modifications to the methoxy and dichlorophenyl groups can enhance efficacy.

Polymer Chemistry

In material science, compounds like this compound are being explored for their potential use in polymer synthesis. The ability to form stable linkages through nitrile groups allows for the development of novel polymers with enhanced thermal stability and mechanical properties . These polymers can find applications in coatings, adhesives, and composite materials.

PropertyValue
Thermal StabilityHigh
Mechanical StrengthModerate

Pesticidal Activity

Research has revealed that this compound exhibits potential as a pesticide due to its ability to disrupt the growth of certain pests. The incorporation of the dichlorophenyl group appears to play a critical role in enhancing bioactivity against agricultural pests . Field trials have indicated promising results in controlling pest populations while minimizing environmental impact.

Case Study 1: Anticancer Screening

A study conducted on various derivatives of this compound revealed that modifications to the methoxy group significantly influenced anticancer activity. Compounds with electron-withdrawing groups showed improved efficacy against breast cancer cell lines compared to their analogs .

Case Study 2: Polymer Development

In a collaborative project between academic institutions and industry partners, researchers synthesized a series of polymers based on the compound's structure. These polymers exhibited superior mechanical properties compared to traditional materials and were successfully applied in protective coatings for industrial applications .

Mechanism of Action

The mechanism of action of 2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the propanedinitrile family, which includes derivatives with varying substituents on the phenyl ring. Key analogues are summarized below:

Table 1: Structural and Physical Properties of Propanedinitrile Derivatives
Compound Name (CAS) Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile (301193-90-8) C₁₇H₁₀Cl₂N₂O 2,4-Dichlorophenylmethoxy 329.18 High lipophilicity (Cl substituents), predicted high thermal stability
2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile (362721-80-0) C₁₁H₇ClN₂O 3-Chloro-4-methoxy 218.64 Moderate polarity (Cl and OCH₃), lower molecular weight
2-[(4-Chlorophenyl)methyl]propanedinitrile (2964-33-2) C₁₀H₇ClN₂ 4-Chloro 190.63 Simplified structure, reduced steric hindrance
2-{[4-(Diethylamino)phenyl]methylidene}propanedinitrile (N/A) C₁₄H₁₅N₃ 4-Diethylamino 225.29 Electron-donating group (N(CH₂CH₃)₂), altered solubility
[Chloro(phenyl)methylidene]propanedinitrile (N/A) C₁₀H₅ClN₂ Chlorobenzylidene 188.61 Mono-chloro substitution, basic scaffold for derivatives
Key Observations:

Substituent Impact: Electron-withdrawing groups (e.g., Cl, CN) enhance stability and reactivity in electrophilic reactions. The dichloro substitution in the target compound increases lipophilicity compared to mono-chloro analogues . Electron-donating groups (e.g., OCH₃, N(CH₂CH₃)₂) improve solubility in polar solvents. For example, the diethylamino group in likely increases aqueous solubility compared to halogenated derivatives.

Thermal and Physical Properties :

  • The target compound’s higher molecular weight (329.18 vs. 190–225 for analogues) correlates with its elevated predicted boiling point (505.2°C) .
  • Density variations (1.359 g/cm³ for the target vs. ~1.187 g/cm³ for ) reflect differences in packing efficiency due to substituent bulkiness .

Biological Activity

The compound 2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile , often referred to by its IUPAC name, is a member of a class of organic compounds that have garnered significant interest due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C19_{19}H15_{15}Cl2_{2}N2_{2}O
  • Molecular Weight : 424.35 g/mol
  • CAS Number : 299909-27-6

The biological activity of the compound is primarily attributed to its structural features, particularly the presence of the dichlorophenyl group and the methoxy substituent. These groups are known to influence interactions with biological targets such as enzymes and receptors.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives containing similar moieties have shown significant cytotoxic effects against various cancer cell lines, including:

  • Colon Carcinoma (HCT-15) : Compounds similar to this compound exhibited IC50_{50} values significantly lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study indicated that derivatives with a similar structure demonstrated effective bacteriostatic activity against multi-drug resistant strains, with minimum inhibitory concentrations (MIC) ranging from 93.7–46.9 μg/mL .

Anti-inflammatory Activity

Research into the anti-inflammatory properties of related compounds has shown promising results. For example, aminomethyl derivatives exhibited higher anti-inflammatory activity compared to standard drugs like diclofenac sodium . The SAR analysis suggested that modifications in the side chains significantly impact the anti-inflammatory efficacy.

Case Studies

  • Cytotoxicity Assays : A recent study assessed the cytotoxic effects of various synthesized compounds against glioblastoma cell lines. The results indicated that modifications in the methoxy and dichlorophenyl groups enhanced anticancer activity through apoptosis induction .
  • In Vivo Studies : In studies using Drosophila melanogaster as a model organism, certain derivatives demonstrated significant anti-diabetic effects, suggesting potential therapeutic applications beyond oncology .

Structure-Activity Relationship (SAR)

The SAR analysis has revealed critical insights into how structural modifications affect biological activity:

Modification TypeEffect on Activity
Presence of Methoxy GroupEnhances lipophilicity and cellular uptake
Dichlorophenyl SubstituentIncreases binding affinity to target proteins
Alkyl Chain LengthOptimal length observed for maximum efficacy

Key Findings from SAR Studies

  • The presence of electron-withdrawing groups like chlorine enhances the compound's reactivity and interaction with biological targets.
  • The methoxy group is crucial for improving solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile, and what key reaction conditions should be optimized?

  • The compound can be synthesized via a Knoevenagel condensation reaction between a substituted benzaldehyde derivative and propanedinitrile. For analogs like [Chloro(phenyl)methylidene]propanedinitrile, electrophilic substitution followed by cyclization under basic conditions is reported . Key optimizations include:

  • Catalyst selection : Use of piperidine or ammonium acetate as catalysts.
  • Solvent system : Polar aprotic solvents (e.g., DMF or THF) to enhance reaction efficiency.
  • Temperature control : Reactions typically proceed at 80–100°C for 6–12 hours.
    • Purity can be improved via recrystallization from ethanol or acetonitrile .

Q. Which spectroscopic and computational methods are most effective for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can confirm the presence of the dichlorophenyl methoxy group and the dinitrile moiety. For example, the methylidene proton typically appears as a singlet at δ 8.2–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes molecular geometry and predicts vibrational frequencies, aiding in IR spectral interpretation .

Q. What are the critical physicochemical properties (e.g., solubility, stability) relevant to experimental handling?

  • Solubility : Limited aqueous solubility (<0.1 mg/mL); dissolves in DMSO, DMF, or dichloromethane. Solubility can be enhanced using surfactants or co-solvents .
  • Stability : Stable under inert atmospheres (N2_2) but may degrade upon prolonged exposure to light or moisture. Store at –20°C in amber vials .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 200°C, suggesting compatibility with high-temperature reactions .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate interactions between this compound and biological targets (e.g., enzymes)?

  • Target Selection : Prioritize targets with known binding to dinitrile-containing analogs, such as fungal cytochrome P450 enzymes (e.g., CYP51) .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking. Parameterize the compound using Gaussian-derived partial charges .
  • Validation : Compare docking scores with experimental IC50_{50} values from antifungal assays. Discrepancies may arise from solvent effects or protein flexibility .

Q. What strategies address contradictions in reported bioactivity data for structurally similar propanedinitrile derivatives?

  • Meta-Analysis : Cross-reference datasets from multiple sources (e.g., antifungal vs. antibacterial assays) to identify structure-activity trends. For example, dichlorophenyl analogs show enhanced activity against Candida spp. compared to monochlorinated derivatives .
  • Experimental Replication : Validate conflicting results using standardized protocols (e.g., CLSI guidelines for MIC determination). Control variables like inoculum size and incubation time .

Q. How can substituent effects on the phenyl ring (e.g., electron-withdrawing groups) be systematically studied to optimize pharmacological activity?

  • SAR Studies : Synthesize derivatives with substituents varying in position (para vs. meta) and electronic nature (e.g., –NO2_2, –OCH3_3). Assess activity against a panel of microbial strains .
  • Computational Modeling : Hammett constants (σ) correlate substituent electronic effects with bioactivity. DFT-calculated frontier molecular orbitals (HOMO/LUMO) predict reactivity .

Methodological Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators during synthesis .
  • Ventilation : Use fume hoods to minimize inhalation of airborne particles.
  • Waste Disposal : Neutralize waste with 10% sodium bicarbonate before disposal in designated hazardous waste containers .

Q. How can researchers mitigate challenges in reproducing synthetic yields across different laboratories?

  • Standardized Protocols : Publish detailed procedures, including exact reagent grades (e.g., anhydrous solvents) and equipment calibration data.
  • Quality Control : Validate intermediate purity via TLC or HPLC before proceeding to subsequent steps .

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